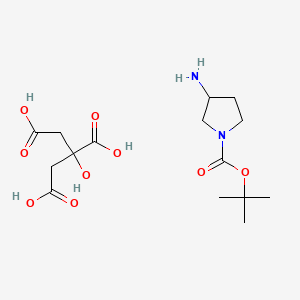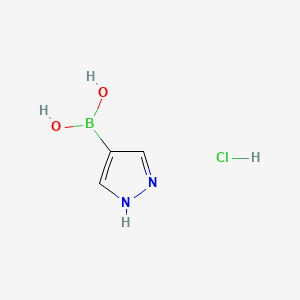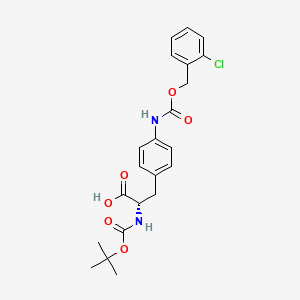
2-Chlor-5-iodpyrimidin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-chloro-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H3ClIN3 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at positions 2 and 5, respectively, and an amino group at position 4
Wissenschaftliche Forschungsanwendungen
4-Amino-2-chloro-5-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-5-iodopyrimidin-4-amine is the serotonin transporter (SERT) . SERT is a type of monoamine transporter protein that transports serotonin from the synaptic cleft to the presynaptic neuron. This compound binds to SERT and blocks the reuptake of serotonin into nerve cells .
Mode of Action
2-Chloro-5-iodopyrimidin-4-amine interacts with its target, the serotonin transporter, by binding to it and blocking the reuptake of serotonin . This results in an increase in the concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin.
Result of Action
The molecular and cellular effects of 2-Chloro-5-iodopyrimidin-4-amine’s action primarily involve the modulation of serotonin levels in the brain. By blocking the reuptake of serotonin, this compound can potentially increase the availability of this neurotransmitter, thereby enhancing its effects . It has also been shown to have antimalarial activity .
Biochemische Analyse
Biochemical Properties
2-Chloro-5-iodopyrimidin-4-amine interacts with the serotonin transporter (SERT), a protein that plays a crucial role in the reuptake of serotonin, a neurotransmitter, into nerve cells . By binding to SERT, 2-Chloro-5-iodopyrimidin-4-amine blocks the uptake of serotonin, potentially influencing serotonin signaling pathways .
Cellular Effects
The blocking of serotonin uptake by 2-Chloro-5-iodopyrimidin-4-amine can have significant effects on various types of cells, particularly nerve cells. By inhibiting the reuptake of serotonin, this compound can increase the concentration of serotonin in the synaptic cleft, potentially enhancing serotonin signaling .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-iodopyrimidin-4-amine involves its binding to the serotonin transporter (SERT). This binding inhibits the reuptake of serotonin into nerve cells, thereby increasing the concentration of serotonin in the synaptic cleft and potentially enhancing serotonin signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of 4-Amino-2-chloro-5-iodopyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-chloro-5-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-iodopyrimidin-5-amine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
4-Chloro-5-iodopyridin-2-amine: Another related compound with a pyridine ring instead of pyrimidine, used in different chemical contexts.
Uniqueness
4-Amino-2-chloro-5-iodopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .
Eigenschaften
IUPAC Name |
2-chloro-5-iodopyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMOUFDZSBRIGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661758 |
Source


|
| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597551-56-9 |
Source


|
| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)

![N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B581898.png)
![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B581900.png)

